8-Bromo-3-(trifluoromethyl)quinoline
Description
Structure
2D Structure
Properties
IUPAC Name |
8-bromo-3-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3N/c11-8-3-1-2-6-4-7(10(12,13)14)5-15-9(6)8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBADHOMRVAOTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30677446 | |
| Record name | 8-Bromo-3-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917251-86-6 | |
| Record name | 8-Bromo-3-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction, where a suitable quinoline precursor undergoes bromination and trifluoromethylation .
Industrial Production Methods: Industrial production methods often utilize efficient catalytic processes to achieve high yields. For example, the Suzuki–Miyaura coupling reaction is widely used for the synthesis of fluorinated quinolines, including 8-Bromo-3-(trifluoromethyl)quinoline .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-3-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic reagents.
Cross-Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium trifluoromethanesulfinate are commonly used.
Cross-Coupling: Palladium catalysts and organoboron reagents are typically employed.
Major Products: The major products formed from these reactions include various substituted quinolines, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry
- Building Block for Synthesis: 8-Bromo-3-(trifluoromethyl)quinoline serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern allows for various chemical modifications that can lead to the development of novel compounds with specific properties.
Biology
- Biological Activity: This compound exhibits significant antibacterial and antiviral activities, making it a candidate for drug development. Its ability to inhibit key enzymes involved in cellular processes positions it as a potential therapeutic agent against various diseases.
- Enzyme Inhibition: Notably, it has been shown to inhibit protein kinase CK2, which plays a critical role in cell cycle regulation and apoptosis. Additionally, it can modulate the activity of phosphoinositide 3-kinases (PI3Ks), influencing cell proliferation and metabolism.
Medicine
- Drug Development: The compound is under investigation for its potential use as an enzyme inhibitor in treating diseases such as cancer and infections. Its lipophilicity and metabolic stability due to the trifluoromethyl group enhance its pharmacokinetic properties.
Industrial Applications
- Liquid Crystals and Dyes: The compound is utilized in the production of liquid crystals used in display technologies and dyes due to its unique electronic properties.
Case Studies and Research Findings
-
Enzyme Interaction Studies:
- Research indicates that this compound binds effectively to the active sites of various enzymes, leading to inhibition that can halt disease progression in cellular models.
-
Antiviral Activity:
- Studies have demonstrated its effectiveness against specific viral strains, showcasing its potential as a lead compound for antiviral drug development.
-
Toxicological Assessments:
- Toxicity studies reveal that while the compound exhibits promising biological activities, careful evaluation of its safety profile is necessary for clinical applications.
Mechanism of Action
The mechanism of action of 8-Bromo-3-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to form hydrogen bonds and interact with enzymes, leading to inhibition of enzyme activity . This property is particularly valuable in drug development, where the compound can be designed to target specific enzymes involved in disease pathways .
Comparison with Similar Compounds
Table 1: Key Structural Analogues of this compound
Key Observations:
Positional Isomerism: Bromine at C8 (vs. C5 or C6) influences electronic distribution and steric accessibility. For example, this compound may exhibit distinct reactivity in Suzuki-Miyaura couplings compared to 5-Bromo-3-(trifluoromethyl)quinoline due to proximity of substituents . Trifluoromethyl at C3 (vs.
Physicochemical Properties: Compounds with additional functional groups (e.g., hydroxyl or carboxylic acid in 8-Bromo-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid) show increased polarity and solubility compared to the non-polar this compound . The boiling point of 8-Bromo-2-(trifluoromethyl)quinoline (284.3°C) suggests that trifluoromethyl positioning minimally affects volatility but significantly impacts density (1.658 g/cm³) .
In contrast, 5-Bromo-3-(trifluoromethyl)quinoline may require regioselective bromination directed by the electron-withdrawing CF₃ group .
Biological Activity
8-Bromo-3-(trifluoromethyl)quinoline is a synthetic compound belonging to the quinoline family, characterized by its unique structural features that include a bromine atom at the 8-position and a trifluoromethyl group at the 3-position. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery.
The molecular formula of this compound is C₉H₅BrF₃N, with a molecular weight of approximately 256.04 g/mol. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which can significantly influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Studies have indicated that this compound exhibits binding affinity towards various enzymes and receptors, which may lead to its potential applications in cancer therapy and other therapeutic areas.
Table 1: Biological Targets and Activities
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that derivatives of quinoline, including those with trifluoromethyl substitutions, showed significant anticancer activity. Specifically, compounds similar to this compound were evaluated for their cytotoxic effects on breast cancer cell lines expressing NQO1. Results indicated that these compounds could selectively induce cell death in NQO1-expressing cells compared to those lacking this enzyme .
- Zebrafish Embryo Model : Research utilizing a zebrafish embryo model assessed the toxicity and growth inhibition properties of various quinoline-derived compounds. The findings revealed that certain derivatives exhibited potent growth inhibition, suggesting potential for further development as therapeutic agents .
- Molecular Docking Studies : In silico studies have been conducted to predict the binding affinity of this compound against key biological targets. These studies indicate that the compound has a favorable binding profile with several proteins involved in cancer progression .
Synthesis and Derivatives
The synthesis of this compound can be achieved through several chemical methods, including microwave-assisted reactions and palladium-catalyzed cross-coupling techniques. These synthetic routes allow for the modification of the quinoline structure to enhance its biological activity or reduce toxicity.
Table 2: Synthesis Methods
Q & A
Q. What are the established synthetic pathways for 8-Bromo-3-(trifluoromethyl)quinoline, and what are their key reaction conditions?
- Methodological Answer: Two primary routes are documented:
- Cyclization-Bromination Sequence : Starting with 2-bromoaniline derivatives, cyclization using ethyl trifluoroacetoacetate forms the quinoline core. Subsequent bromination with phosphoryl bromide (POBr₃) or HBr introduces the bromo group at the 8-position. This method emphasizes chemoselectivity, as seen in the synthesis of 4,8-dibromo-2-(trifluoromethyl)quinoline derivatives .
- Gold-Catalyzed Cyclization : Trifluoromethylated propargyl-amines undergo cyclization in the presence of gold catalysts (e.g., AuCl₃), enabling efficient formation of the quinoline scaffold under mild conditions .
Q. Table 1: Synthetic Methods Comparison
Q. Which spectroscopic and crystallographic techniques are recommended for characterizing this compound?
- Methodological Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Assign signals for aromatic protons (δ 7.5–9.0 ppm) and CF₃ groups (¹⁹F NMR δ ≈ -60 ppm).
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 292.05 for C₁₀H₅BrF₃N) .
- Crystallography : Single-crystal X-ray diffraction with SHELXL refinement resolves bond lengths and angles. For example, π-π stacking interactions (centroid distance ~3.76 Å) stabilize the crystal structure . Software like ORTEP-3 aids in visualizing molecular geometry .
Q. What are the primary applications of this compound in medicinal chemistry?
- Methodological Answer: This compound serves as a precursor for:
- Antitumor Agents : Derivatives with trifluoromethyl and bromo groups exhibit inhibition of tumor cell proliferation (e.g., 6-methoxy-4-trifluoromethylquinolin-2-amine derivatives) .
- Antimicrobial Scaffolds : Functionalization at the 7- or 8-position enhances activity against bacterial targets, as shown in POM (POM = putative pharmacophore orientation map) analyses .
Advanced Research Questions
Q. How can researchers address challenges in crystallographic refinement for this compound derivatives?
- Methodological Answer:
- Disorder Handling : The bromo and trifluoromethyl groups may exhibit rotational disorder. Use SHELXL’s PART and SUMP commands to model partial occupancy .
- Data Validation : Cross-check refinement metrics (e.g., R-factor < 0.07) with spectroscopic data to resolve discrepancies between solid-state and solution structures .
Q. What strategies optimize regioselectivity in bromination reactions of trifluoromethylquinolines?
- Methodological Answer:
- Directing Groups : Electron-withdrawing groups (e.g., -CF₃) at the 3-position direct bromination to the 8-position due to para/ortho electronic effects .
- Reagent Choice : N-Bromosuccinimide (NBS) in acetic acid selectively brominates electron-rich positions, while POBr₃ targets hydroxylated intermediates .
Q. How do structural modifications at the 3-position (trifluoromethyl) influence the biological activity of quinoline derivatives?
- Methodological Answer:
Q. Table 2: Bioactivity of Selected Derivatives
Contradictions and Validation
- Synthetic Route Discrepancies : reports bromination after cyclization, while uses direct cyclization with pre-functionalized substrates. Researchers should validate yields and purity via HPLC-MS to determine optimal routes for specific applications.
- Crystallographic vs. Spectroscopic Data : If NMR suggests planar geometry but X-ray shows torsional strain, consider dynamic effects in solution (e.g., hindered rotation of -CF₃) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
